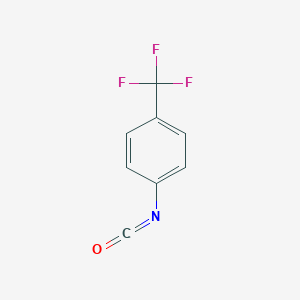

4-(Trifluoromethyl)phenyl isocyanate

Beschreibung

The exact mass of the compound 4-(Trifluoromethyl)phenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)phenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)phenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWVDCKDWZCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935067 | |

| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-13-6 | |

| Record name | 4-(Trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Profile of 4-(Trifluoromethyl)phenyl Isocyanate: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 21, 2025 – As a pivotal reagent in modern synthetic chemistry, 4-(Trifluoromethyl)phenyl isocyanate [CAS Number: 1548-13-6] presents a unique combination of reactivity and structural properties that are highly sought after in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of its core chemical properties, reactivity, and established experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

4-(Trifluoromethyl)phenyl isocyanate is a colorless to pale yellow liquid distinguished by the presence of a highly reactive isocyanate group (-N=C=O) and a trifluoromethyl (-CF3) moiety on a phenyl ring. The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its utility as a synthetic building block.[1]

The key physical and chemical data for this compound are summarized below for ease of reference.

| Property | Value |

| CAS Number | 1548-13-6[1][2] |

| Molecular Formula | C₈H₄F₃NO[3][4] |

| Molecular Weight | 187.12 g/mol [1][2][4] |

| Appearance | Colorless to pale yellow liquid[3][5] |

| Boiling Point | 58-59 °C at 10 mmHg[1][2][3] |

| Density | 1.31 g/mL at 25 °C[1][2][3] |

| Refractive Index (n20/D) | 1.474[1][2] |

| Flash Point | 69 °C (156.2 °F) - closed cup[2][6] |

| Solubility | Hydrolyzes in water[3] |

| Storage Temperature | 2-8°C[1][2][3] |

Reactivity and Handling

The isocyanate functional group is a potent electrophile, making 4-(trifluoromethyl)phenyl isocyanate highly reactive towards a wide range of nucleophiles.[3] This reactivity is the cornerstone of its synthetic utility.

Reactivity with Nucleophiles:

-

Amines: Reacts readily with primary and secondary amines to form substituted ureas. This is one of the most common and important reactions for this compound class.

-

Alcohols: Reacts with alcohols to yield carbamate (B1207046) (urethane) linkages.

-

Water: The compound is sensitive to moisture and hydrolyzes to form an unstable carbamic acid, which then decomposes into 4-(trifluoromethyl)aniline (B29031) and carbon dioxide.[3]

Due to its reactivity and potential hazards, proper handling is crucial. It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2][4][6] It can cause skin, eye, and respiratory irritation, and may cause allergy or asthma symptoms.[2][6]

Recommended Personal Protective Equipment (PPE):

-

Eyeshields and face shields

-

Protective gloves

-

Type ABEK (EN14387) respirator filter or equivalent[2]

Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as amines, alcohols, and strong bases.[7][8]

Significance in Drug Development

The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][9][10] The -CF3 group is highly electronegative and lipophilic, which can lead to:

-

Increased Metabolic Stability: By blocking sites of metabolic oxidation.[1][2]

-

Enhanced Binding Affinity: The group can modulate the electronic properties of the molecule, leading to stronger interactions with biological targets.[1]

-

Improved Membrane Permeability: Increased lipophilicity can facilitate passage through biological membranes.[2]

Consequently, 4-(trifluoromethyl)phenyl isocyanate serves as a critical intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.

Experimental Protocols

The reaction of 4-(trifluoromethyl)phenyl isocyanate with nucleophiles is a fundamental transformation. Below are representative experimental protocols.

General Protocol for Urea (B33335) Synthesis with an Amine

This protocol outlines the synthesis of a substituted urea via the reaction of 4-(trifluoromethyl)phenyl isocyanate with a primary or secondary amine.

Materials:

-

4-(Trifluoromethyl)phenyl isocyanate (1.0 equivalent)

-

Amine (e.g., aniline (B41778) or a derivative) (1.0 equivalent)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add 4-(trifluoromethyl)phenyl isocyanate dropwise to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or ethyl acetate/hexane).

Example Protocol: Synthesis of Trifluoromethylcoumarinyl Urea Derivatives

A specific literature procedure for reacting an isocyanate with an aminocoumarin derivative is as follows[11]:

Procedure:

-

Prepare a cool suspension of 4-Trifluoromethyl-6-amino-7-methoxycoumarin (2.5 mmol) in 3.5 mL of anhydrous dichloromethane.

-

Add the isocyanate (in this case, 4-(trifluoromethyl)phenyl isocyanate) (3 mmol) dropwise to the suspension.[11]

-

The reaction progress is monitored, and upon completion, the product is isolated and purified.[11]

Visualizing Chemical Pathways

To illustrate the core reactivity of 4-(trifluoromethyl)phenyl isocyanate, the following diagrams depict its general reaction with nucleophiles and a typical experimental workflow.

Caption: General reaction pathway of 4-(Trifluoromethyl)phenyl isocyanate.

Caption: Experimental workflow for urea synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)phenyl Isocyanate (CAS: 1548-13-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenyl isocyanate, a key reagent in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details its chemical and physical properties, synthetic routes, reactivity, and applications, with a focus on its role in the creation of biologically active compounds.

Core Properties and Safety Information

4-(Trifluoromethyl)phenyl isocyanate is a reactive organic compound widely utilized as a building block in medicinal chemistry and materials science.[1][2] Its properties are summarized in the tables below.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 1548-13-6 | [1][2] |

| Molecular Formula | C₈H₄F₃NO | [1][2] |

| Molecular Weight | 187.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 58-59 °C at 10 mmHg | [2] |

| Density | 1.31 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.474 | [2] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [2] |

| Solubility | Reacts with water | [3] |

Identification and Synonyms

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-Isocyanato-4-(trifluoromethyl)benzene | [4] |

| Synonyms | Isocyanic Acid 4-(Trifluoromethyl)phenyl Ester, α,α,α-Trifluoro-p-tolyl Isocyanate, 4-Isocyanatobenzotrifluoride | [1][2][4] |

| InChI Key | QZTWVDCKDWZCLV-UHFFFAOYSA-N | [2] |

| SMILES | FC(F)(F)c1ccc(cc1)N=C=O | [2] |

Safety and Handling

4-(Trifluoromethyl)phenyl isocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][4]

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A respirator with an appropriate filter is necessary when handling this compound.[2]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water and moisture. It is recommended to store under an inert atmosphere and refrigerate at 2-8°C.[1][2]

Synthesis and Reactivity

Synthesis of 4-(Trifluoromethyl)phenyl Isocyanate

The most common laboratory synthesis of 4-(trifluoromethyl)phenyl isocyanate involves the reaction of 4-(trifluoromethyl)aniline (B29031) with a phosgene (B1210022) equivalent, such as triphosgene. This method avoids the use of highly toxic phosgene gas.

References

In-Depth Technical Guide: 4-(Trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenyl isocyanate, a key reagent in synthetic chemistry, particularly in the development of pharmaceuticals and chemosensors. This document outlines its chemical and physical properties, experimental protocols for its use, and its role in synthetic pathways.

Core Properties and Data

4-(Trifluoromethyl)phenyl isocyanate is an aromatic organic compound featuring a trifluoromethyl group and a highly reactive isocyanate functional group. These features make it a valuable building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-(Trifluoromethyl)phenyl isocyanate.

| Property | Value | Reference |

| Molecular Weight | 187.12 g/mol | |

| Molecular Formula | C₈H₄F₃NO | |

| CAS Number | 1548-13-6 | |

| Appearance | Liquid | |

| Density | 1.31 g/mL at 25 °C | |

| Boiling Point | 58-59 °C at 10 mmHg | |

| Refractive Index | n20/D 1.474 | |

| Flash Point | 69 °C (156.2 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Synthetic Applications

4-(Trifluoromethyl)phenyl isocyanate is a versatile reagent employed in the synthesis of a variety of compounds. Its isocyanate group readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is harnessed in the production of ureas, carbamates, and other derivatives, which are often investigated for their biological activity. Notably, it has been utilized in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors and other anion sensors.[1][2]

A critical application of related isocyanates, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is as an intermediate in the synthesis of the anticancer drug sorafenib.[3][4] This highlights the importance of this class of compounds in medicinal chemistry.

Figure 1: Reaction of 4-(Trifluoromethyl)phenyl isocyanate with a primary amine.

Experimental Protocols

Due to its reactivity and hazardous nature, handling 4-(Trifluoromethyl)phenyl isocyanate requires strict adherence to safety protocols.

Safety and Handling

Hazard Identification: This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation, and may lead to respiratory sensitization.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Use impervious gloves and protective clothing.

-

Respiratory Protection: A full-face respirator is recommended if exposure limits are exceeded.

Handling Procedures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from sources of ignition.

-

Moisture sensitive; handle under an inert atmosphere if necessary.

General Synthetic Protocol for Amine Reaction

The following is a general procedure for the reaction of 4-(Trifluoromethyl)phenyl isocyanate with a primary amine to form a urea derivative. This protocol is based on common reactions of isocyanates.

Materials:

-

4-(Trifluoromethyl)phenyl isocyanate

-

Primary amine (e.g., aniline (B41778) or a derivative)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Triethylamine (B128534) (optional, as a base)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in anhydrous DCM.

-

To this solution, add 4-(Trifluoromethyl)phenyl isocyanate dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

-

If the amine salt is used or if scavenging of acidic byproducts is necessary, triethylamine can be added to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Figure 2: A typical experimental workflow for the synthesis of urea derivatives.

References

- 1. 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 1548-13-6 [chemicalbook.com]

- 2. 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 [sigmaaldrich.com]

- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethyl)phenyl isocyanate, a key intermediate in the pharmaceutical and agrochemical industries. This document details a common and effective laboratory-scale synthesis protocol, outlines the expected analytical data for thorough characterization, and presents a visual workflow of the entire process.

Synthesis of 4-(Trifluoromethyl)phenyl Isocyanate

A prevalent and efficient method for the synthesis of 4-(Trifluoromethyl)phenyl isocyanate involves the reaction of 4-(trifluoromethyl)aniline (B29031) with triphosgene (B27547), a safer substitute for phosgene (B1210022) gas. The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

-

4-(Trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Standard laboratory glassware and equipment for inert atmosphere reactions

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

Addition of Amine: A solution of 4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the triphosgene solution at 0 °C under a nitrogen atmosphere.

-

Addition of Base: Following the addition of the aniline, a solution of triethylamine (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1][2]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then concentrated under reduced pressure using a rotary evaporator. The resulting residue is redissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3]

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 4-(trifluoromethyl)phenyl isocyanate.[4]

Characterization of 4-(Trifluoromethyl)phenyl Isocyanate

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(Trifluoromethyl)phenyl isocyanate. The following tables summarize the expected data from key analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 58-59 °C at 10 mmHg |

| Density | 1.31 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.474 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Aromatic CH |

| ~7.25 | Doublet | 2H | Aromatic CH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Aromatic C -NCO |

| ~127 (q) | Aromatic C -CF₃ |

| ~126 | Aromatic C H |

| ~124 (q) | -C F₃ |

| ~120 | Aromatic C H |

| ~130 | -N =C =O |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong | Asymmetric stretching of the isocyanate (-N=C=O) group |

| ~1600, ~1510 | Medium | C=C stretching in the aromatic ring |

| ~1325 | Strong | C-F stretching of the trifluoromethyl group |

| ~1100-1200 | Strong | C-F stretching of the trifluoromethyl group |

Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 187 | High | [M]⁺ (Molecular ion) |

| 159 | Moderate | [M-CO]⁺ |

| 145 | Moderate | [M-NCO]⁺ |

| 118 | Low | [C₇H₄F₂]⁺ |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for 4-(Trifluoromethyl)phenyl isocyanate.

References

Spectroscopic Profile of 4-(Trifluoromethyl)phenyl Isocyanate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-(Trifluoromethyl)phenyl isocyanate (C₈H₄F₃NO), a key reagent in synthetic chemistry. The information presented is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(Trifluoromethyl)phenyl isocyanate.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.60 | Doublet | 8.5 | 2H, Aromatic CH |

| ~7.29 | Doublet | 8.5 | 2H, Aromatic CH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | Aromatic C-NCO |

| ~130.0 | Aromatic CH |

| ~126.0 (quartet) | Aromatic C-CF₃ |

| ~125.0 | Aromatic CH |

| ~124.0 (quartet) | -CF₃ |

| Not typically observed | -NCO |

Note: The isocyanate carbon is often difficult to observe due to its long relaxation time.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 - 2250 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~1600, ~1510, ~1410 | Medium - Strong | Aromatic C=C stretching |

| ~1325 | Strong | C-F stretching |

| ~1160, ~1120, ~1070 | Strong | C-F stretching |

| ~840 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 159 | Medium | [M - CO]⁺ |

| 145 | Medium | [M - NCO]⁺ |

| 126 | Low | [C₇H₄F₂]⁺ |

| 95 | Low | [C₆H₄F]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra, adaptable for 4-(Trifluoromethyl)phenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of 4-(Trifluoromethyl)phenyl isocyanate and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic region (typically 0-10 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary to observe all carbon signals, especially the quaternary carbons and the isocyanate carbon.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

ATR (Attenuated Total Reflectance): Apply a small amount of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.[2]

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3] Acquire a background spectrum of the clean salt plates or ATR crystal prior to running the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: The choice of mass spectrometer and ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the desired information. For this compound, GC-MS with EI is common.[4]

-

Data Acquisition:

-

GC-MS: Inject the sample into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrometer will record the mass-to-charge ratio of the ions produced.

-

-

Data Processing: The data system will generate a mass spectrum, which is a plot of ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like 4-(Trifluoromethyl)phenyl isocyanate.

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity of 4-(Trifluoromethyl)phenyl Isocyanate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-(trifluoromethyl)phenyl isocyanate with a range of common nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring significantly enhances the electrophilicity of the isocyanate carbon, leading to accelerated reaction rates with nucleophiles compared to unsubstituted phenyl isocyanate. This heightened reactivity is of considerable interest in organic synthesis, polymer chemistry, and particularly in drug development, where the 4-(trifluoromethyl)phenyl urea (B33335) moiety is a key pharmacophore in several kinase inhibitors. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of reaction mechanisms and a key signaling pathway where this chemistry is critically important.

Introduction: The Influence of the Trifluoromethyl Group

Isocyanates (R-N=C=O) are a class of highly reactive electrophilic compounds that readily undergo addition reactions with nucleophiles. The central carbon atom of the isocyanate group is electron-deficient and thus susceptible to nucleophilic attack. The reactivity of isocyanates can be modulated by the electronic nature of the 'R' substituent.

In the case of 4-(trifluoromethyl)phenyl isocyanate, the trifluoromethyl (-CF3) group exerts a powerful electron-withdrawing effect through both induction (σ-I) and resonance (σ-R). This effect significantly increases the partial positive charge on the isocyanate carbon, making it a much stronger electrophile. Consequently, 4-(trifluoromethyl)phenyl isocyanate exhibits enhanced reactivity towards nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. This enhanced reactivity makes it a valuable reagent in organic synthesis, allowing for rapid and efficient formation of these important functional groups.

Reactivity with Nucleophiles: A Quantitative Perspective

The reactions of 4-(trifluoromethyl)phenyl isocyanate with nucleophiles generally follow second-order kinetics, being first-order in both the isocyanate and the nucleophile. The rate of reaction is influenced by the nucleophilicity of the attacking species, the solvent, and the presence of catalysts.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary and secondary amines is typically very fast and leads to the formation of substituted ureas. The rate of this reaction is highly dependent on the basicity and steric hindrance of the amine.

Table 1: Quantitative Data on the Reaction of 4-(Trifluoromethyl)phenyl Isocyanate with Amines

| Nucleophile (Amine) | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Aniline | Dioxane | 25 | Data not available in search results | |

| Substituted Anilines | Various | 25 | Qualitative trends suggest faster reactions with electron-donating groups on the aniline | |

| n-Butylamine | Toluene | 25 | Expected to be very rapid, likely requiring stopped-flow techniques for measurement |

Note: Specific rate constants for the reaction of 4-(trifluoromethyl)phenyl isocyanate with a range of amines were not found in the search results. The table reflects the expected trends based on general isocyanate reactivity.

Reaction with Alcohols to Form Carbamates

The reaction with alcohols to form carbamates is generally slower than the reaction with amines. This reaction can be catalyzed by both acids and bases. Organotin compounds are particularly effective catalysts.

Table 2: Quantitative Data on the Reaction of 4-(Trifluoromethyl)phenyl Isocyanate with Alcohols

| Nucleophile (Alcohol) | Solvent | Catalyst | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Methanol | Toluene | None | 25 | Data not available in search results | |

| Ethanol | Dioxane | None | 25 | Data not available in search results | |

| Phenol | Acetonitrile | None | 25 | Data not available in search results |

Note: Quantitative kinetic data for the uncatalyzed and catalyzed reaction of 4-(trifluoromethyl)phenyl isocyanate with various alcohols were not available in the provided search results. The reactivity is expected to be higher than that of phenyl isocyanate.

Reaction with Water (Hydrolysis)

The reaction of isocyanates with water initially forms an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical disubstituted urea.

Table 3: Quantitative Data on the Hydrolysis of 4-(Trifluoromethyl)phenyl Isocyanate

| Solvent | Temperature (°C) | Hydrolysis Rate Constant (k, s⁻¹) |

| Acetone/Water | 25 | Data not available in search results |

Note: Specific hydrolysis rate constants for 4-(trifluoromethyl)phenyl isocyanate were not found. The electron-withdrawing trifluoromethyl group is expected to accelerate the rate of hydrolysis compared to phenyl isocyanate.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. Below are generalized procedures for key experiments.

General Protocol for the Synthesis of a Urea Derivative

This protocol describes the synthesis of N-(4-chlorophenyl)-N'-(4-(trifluoromethyl)phenyl)urea, a common structural motif in kinase inhibitors.

Materials:

-

4-(Trifluoromethyl)phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add 4-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

-

Collect the solid product by filtration and wash with cold DCM.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Kinetic Measurement of the Reaction with an Amine

This protocol outlines a method for determining the second-order rate constant for the reaction of 4-(trifluoromethyl)phenyl isocyanate with an amine using UV-Vis spectrophotometry.

Materials:

-

4-(Trifluoromethyl)phenyl isocyanate

-

Amine of interest (e.g., aniline)

-

Anhydrous, non-protic solvent (e.g., dioxane, acetonitrile)

-

UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare stock solutions of 4-(trifluoromethyl)phenyl isocyanate and the amine in the chosen solvent.

-

Equilibrate the solutions and the spectrophotometer cell to the desired reaction temperature.

-

In a quartz cuvette, mix the amine solution with the solvent.

-

Initiate the reaction by adding a small volume of the isocyanate stock solution to the cuvette, ensuring rapid mixing.

-

Immediately begin monitoring the change in absorbance at a wavelength where one of the reactants or the product has a significant and distinct absorbance. The disappearance of the isocyanate can often be monitored in the IR region (around 2270 cm⁻¹), but UV-Vis is more convenient for rapid kinetics.

-

Record the absorbance data as a function of time until the reaction is complete.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay equation, assuming the amine is in large excess.

-

Repeat the experiment with varying concentrations of the amine in excess.

-

The second-order rate constant (k) is then determined from the slope of a plot of k_obs versus the concentration of the amine.

Visualizing Reaction Mechanisms and Pathways

General Reaction Mechanism with a Nucleophile

The reaction of 4-(trifluoromethyl)phenyl isocyanate with a nucleophile (Nu-H) proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate group.

Caption: General mechanism of nucleophilic addition to 4-(trifluoromethyl)phenyl isocyanate.

Experimental Workflow for Kinetic Analysis

A typical workflow for determining the reaction kinetics is outlined below.

Caption: Workflow for the kinetic analysis of the reaction of 4-(trifluoromethyl)phenyl isocyanate.

Signaling Pathway Inhibition by a Urea-Containing Drug

The 4-(trifluoromethyl)phenyl urea moiety is a critical component of Sorafenib, a multi-kinase inhibitor used in cancer therapy. Sorafenib targets the Raf/MEK/ERK signaling pathway.

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.[1]

Conclusion

4-(Trifluoromethyl)phenyl isocyanate is a highly reactive and versatile reagent in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly enhances its susceptibility to nucleophilic attack, making it a valuable building block for the rapid and efficient synthesis of ureas and carbamates. This enhanced reactivity is particularly exploited in the field of drug discovery, where the 4-(trifluoromethyl)phenyl urea scaffold is a key feature in a number of successful kinase inhibitors. While qualitative trends in its reactivity are well-understood, further quantitative kinetic studies would be beneficial for a more precise prediction of its behavior under various reaction conditions, aiding in the optimization of synthetic routes and the design of novel bioactive molecules.

References

Navigating the Synthesis Landscape: A Technical Safety and Hazard Guide to 4-(Trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and associated hazards of 4-(Trifluoromethyl)phenyl isocyanate (CAS No. 1548-13-6). Understanding the toxicological profile and handling requirements of this reactive chemical is paramount for ensuring laboratory safety and the integrity of research and development activities. This document consolidates critical safety information, outlines detailed experimental protocols for hazard assessment based on internationally recognized guidelines, and presents visual workflows to aid in safe handling and emergency response.

Core Safety and Hazard Data

4-(Trifluoromethyl)phenyl isocyanate is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also a potent respiratory and skin sensitizer (B1316253), capable of causing allergic reactions upon exposure.[3] Below is a summary of its key physical, chemical, and toxicological properties.

Physicochemical and Toxicological Properties

| Property | Value | Reference |

| Chemical Formula | C8H4F3NO | [4][5][6] |

| Molecular Weight | 187.12 g/mol | [4][5][6][7] |

| CAS Number | 1548-13-6 | [3][4][5][6] |

| Appearance | Colorless to light yellow clear liquid | TCI America |

| Boiling Point | 58-59 °C @ 10 mmHg | Sigma-Aldrich |

| Density | 1.31 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 69 °C (156.2 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.474 | Sigma-Aldrich |

| LD50 (Oral) | Data not available | |

| LD50 (Dermal) | Data not available | |

| LC50 (Inhalation) | Data not available |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][5] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][5] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Experimental Protocols for Hazard Assessment

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines. These protocols provide a framework for the evaluation of the hazards associated with 4-(Trifluoromethyl)phenyl isocyanate.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.[8]

Principle: A stepwise procedure is used where a substance is administered orally to a group of rodents at one of the defined dose levels. The absence or presence of mortality in the animals dosed at one step will determine the next step, i.e., whether to dose at a higher or lower level.[9]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.[10]

-

Housing and Feeding: Animals are caged in groups, with controlled lighting (12 hours light/dark cycle) and access to conventional laboratory diets and drinking water.[10]

-

Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. A suitable vehicle (e.g., corn oil) may be used if the substance cannot be administered directly.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for a total of 14 days. Key observation points are immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily.

-

Endpoints: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Mortality, time of death, and body weight changes are recorded.

-

Data Analysis: The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[10]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause local irritation or corrosion upon application to the skin.[11][12][13][14]

Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal, with an untreated area of the skin serving as a control. The degree of irritation or corrosion is evaluated at specific intervals.[11][12]

Methodology:

-

Animal Selection: The albino rabbit is the preferred species for this test.[11]

-

Preparation of the Animal: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Application of the Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[11]

-

Exposure Duration: The exposure period is 4 hours.[11]

-

Observation Period: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after application. Observations may continue for up to 14 days to assess the reversibility of any effects.[15]

-

Scoring: Skin reactions are scored according to a graded scale for erythema/eschar formation and edema formation.

In Vitro Eye Irritation - OECD Guideline 492 (Reconstructed human Cornea-like Epithelium Test Method)

This in vitro method identifies chemicals that do not require classification for eye irritation or serious eye damage.[16]

Principle: The test substance is applied topically to a reconstructed human cornea-like epithelium (RhCE) tissue construct. The cytotoxic effect of the chemical on the RhCE model is measured to predict its eye irritation potential.[17]

Methodology:

-

Test System: A commercially available, validated RhCE model is used (e.g., EpiOcular™).[17]

-

Application of the Test Substance: The test substance is applied directly to the surface of the RhCE tissue. For liquids, a defined volume is applied, while for solids, a specific weight is used.

-

Exposure Time: The exposure duration is typically 30 minutes for liquids and 6 hours for solids at 37°C.[17]

-

Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a defined period to allow for recovery from initial cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells.

-

Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A chemical is classified based on whether the mean tissue viability is above or below a certain threshold (e.g., ≤ 60% indicates potential for irritation).[17]

Respiratory Sensitization - Murine Local Lymph Node Assay (LLNA)

The LLNA is a method for identifying potential skin sensitizers, and a modified version can be used to assess respiratory sensitization.[18]

Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured and used as an indicator of sensitizing potential.[19][20]

Methodology:

-

Animal Selection: Typically, female CBA/J mice are used.[21]

-

Application of the Test Substance: For respiratory sensitization assessment, a modified protocol involving intranasal or inhalation exposure is used. For the standard skin sensitization LLNA, the test substance is applied to the dorsum of both ears for three consecutive days.[18][21]

-

Measurement of Lymphocyte Proliferation: On day 6, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured by β-scintillation counting.[20]

-

Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3.[20]

Visualizing Safety and Logic

To further aid in the understanding of safety protocols and logical relationships, the following diagrams have been generated using Graphviz.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 1548-13-6 Cas No. | 4-(Trifluoromethyl)phenyl isocyanate | Apollo [store.apolloscientific.co.uk]

- 4. fishersci.se [fishersci.se]

- 5. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. 4-(Trifluoromethyl)phenyl isocyanate - Amerigo Scientific [amerigoscientific.com]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. tecolab-global.com [tecolab-global.com]

- 18. The respiratory local lymph node assay as a tool to study respiratory sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. daikinchemicals.com [daikinchemicals.com]

physical properties of 4-(Trifluoromethyl)phenyl isocyanate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of key physical properties of 4-(Trifluoromethyl)phenyl isocyanate (CAS No. 1548-13-6), a crucial reagent in synthetic chemistry and drug discovery. The information is presented to be a valuable resource for laboratory and research applications.

Core Physical Properties

The physical characteristics of 4-(Trifluoromethyl)phenyl isocyanate are fundamental to its handling, storage, and application in chemical syntheses. The boiling point and density are two of the most frequently referenced physical constants for this compound.

Data Presentation

The following table summarizes the key physical properties of 4-(Trifluoromethyl)phenyl isocyanate. These values are based on literature sources.[1][2][3]

| Physical Property | Value | Conditions |

| Boiling Point | 58-59 °C | at 10 mmHg |

| Density | 1.31 g/mL | at 25 °C |

It is also noted that another source indicates a boiling point of 91°C, though the pressure is not specified.[4]

Experimental Protocols

The physical properties listed are cited from chemical literature.[1][2] The specific experimental methodologies, such as the precise apparatus used for distillation to determine the boiling point or the specific type of pycnometer or densitometer for the density measurement, are not detailed in the provided reference materials. For rigorous applications, it is recommended to consult primary literature sources or perform independent verification of these physical constants.

Logical Relationship of Properties

The following diagram illustrates the direct association between the chemical entity and its inherent physical characteristics.

References

- 1. 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 [sigmaaldrich.com]

- 2. 1548-13-6 CAS MSDS (4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 1548-13-6 [chemicalbook.com]

- 4. AB104344 | CAS 1548-13-6 – abcr Gute Chemie [abcr.com]

An In-depth Technical Guide to the Electrophilicity of 4-(Trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 4-(trifluoromethyl)phenyl isocyanate, a key reagent in organic synthesis and drug discovery. The document details the physicochemical properties, reactivity, and synthetic applications of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the Electrophilicity of 4-(Trifluoromethyl)phenyl isocyanate

4-(Trifluoromethyl)phenyl isocyanate (TFPI) is an aromatic isocyanate characterized by the presence of a highly electron-withdrawing trifluoromethyl (-CF3) group at the para-position of the phenyl ring. This substituent significantly influences the electronic properties of the isocyanate functional group (-N=C=O), rendering the carbonyl carbon exceptionally electrophilic. This heightened electrophilicity makes TFPI a highly reactive and valuable building block in the synthesis of a wide range of organic molecules, most notably in the pharmaceutical industry as a crucial intermediate for the multi-kinase inhibitor drug, Sorafenib.

The reactivity of the isocyanate group is dictated by the partial positive charge on the central carbon atom, making it susceptible to nucleophilic attack. The -CF3 group, through its strong negative inductive effect (-I), withdraws electron density from the aromatic ring and, consequently, from the isocyanate moiety. This electron withdrawal intensifies the electrophilic character of the carbonyl carbon, thereby accelerating its reaction with nucleophiles.

Quantitative Analysis of Electrophilicity

The electrophilicity of 4-(trifluoromethyl)phenyl isocyanate can be quantitatively assessed through various parameters, including Hammett constants and computational chemistry calculations.

Hammett Substituent Constant

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. The trifluoromethyl group is a strongly electron-withdrawing group, which is reflected in its Hammett constant.

| Substituent | Hammett Constant (σp) |

| -CF3 | +0.54 |

| -NO2 | +0.78 |

| -CN | +0.66 |

| -Cl | +0.23 |

| -H | 0.00 |

| -CH3 | -0.17 |

| -OCH3 | -0.27 |

A positive σp value indicates an electron-withdrawing group that stabilizes a negative charge and destabilizes a positive charge in the transition state, thereby increasing the rate of nucleophilic attack on the isocyanate.

Computational Data

A computational study on the closely related 4-(trifluoromethyl)phenyl isothiocyanate revealed that the most conspicuous negative electrostatic potential is localized at the CF3 group, while the isothiocyanate carbon is part of a region with a positive electrostatic potential, making it susceptible to nucleophilic attack. A similar charge distribution is expected for 4-(trifluoromethyl)phenyl isocyanate, with the isocyanate carbon being highly electrophilic.

Reactivity and Synthetic Applications

The enhanced electrophilicity of 4-(trifluoromethyl)phenyl isocyanate makes it a versatile reagent for the formation of urea, carbamate, and thiocarbamate linkages through reactions with amines, alcohols, and thiols, respectively.

Reaction with Nucleophiles

The general reaction of 4-(trifluoromethyl)phenyl isocyanate with a nucleophile (Nu-H) proceeds as follows:

Methodological & Application

Application Notes and Protocols for the Synthesis of Urea Derivatives Using 4-(Trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of urea (B33335) derivatives from 4-(trifluoromethyl)phenyl isocyanate. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potent kinase inhibition, anticancer, and antimicrobial properties. The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its biological target.

Introduction

Urea derivatives are a pivotal class of compounds in the pharmaceutical and agrochemical industries. The synthesis of unsymmetrical ureas is most commonly achieved through the nucleophilic addition of an amine to an isocyanate. 4-(Trifluoromethyl)phenyl isocyanate is a key reagent in this context, serving as a building block for a wide range of biologically active molecules. The resulting N-aryl-N'-(4-(trifluoromethyl)phenyl)ureas have been shown to exhibit a variety of therapeutic effects, largely attributed to their ability to act as kinase inhibitors. A prominent example is Sorafenib (B1663141), a multi-kinase inhibitor used in cancer therapy, which features the 4-chloro-3-(trifluoromethyl)phenyl urea scaffold.

The general reaction for the synthesis of these urea derivatives is straightforward and typically proceeds under mild conditions with high yields. This document provides detailed protocols for the synthesis of various urea derivatives using 4-(trifluoromethyl)phenyl isocyanate and presents key characterization data in a structured format.

General Reaction Scheme

The fundamental reaction involves the addition of a primary or secondary amine to 4-(trifluoromethyl)phenyl isocyanate, leading to the formation of a stable urea linkage.

General Reaction for the Synthesis of N-Substituted-N'-(4-(trifluoromethyl)phenyl)urea Derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-(4-(trifluoromethyl)phenyl)ureas

This protocol describes a general method for the synthesis of N-aryl-N'-(4-(trifluoromethyl)phenyl)ureas, exemplified by the synthesis of Sorafenib analogues.[1][2][3]

Materials:

-

Substituted aniline (B41778) (1.0 mmol)

-

4-(Trifluoromethyl)phenyl isocyanate or a related isocyanate like 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 mmol)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) (10-20 mL)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stirring bar

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the substituted aniline (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add 4-(trifluoromethyl)phenyl isocyanate (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a solid precipitate often forms. If a precipitate has formed, collect the solid by filtration.

-

Wash the collected solid with a small amount of cold dichloromethane or diethyl ether to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford the pure N-aryl-N'-(4-(trifluoromethyl)phenyl)urea derivative.

-

Dry the final product under vacuum.

Protocol for the Synthesis of Urea Derivatives with Aliphatic and Heterocyclic Amines

This protocol can be adapted for the reaction of 4-(trifluoromethyl)phenyl isocyanate with various aliphatic or heterocyclic amines.

Materials:

-

Aliphatic or heterocyclic amine (1.0 mmol)

-

4-(Trifluoromethyl)phenyl isocyanate (1.0 mmol)

-

Anhydrous acetonitrile (B52724) or dichloromethane (10 mL)

-

Magnetic stirrer and stirring bar

-

Standard laboratory glassware

Procedure:

-

Dissolve the aliphatic or heterocyclic amine (1.0 mmol) in anhydrous acetonitrile (10 mL).

-

To this solution, add 4-(trifluoromethyl)phenyl isocyanate (1.0 mmol) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

-

If a precipitate forms, filter the solid and wash with cold acetonitrile.

-

If no solid forms, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the pure urea derivative.

Data Presentation

The following tables summarize quantitative data for a selection of synthesized urea derivatives incorporating the 4-(trifluoromethyl)phenyl moiety.

Table 1: Synthesis of Sorafenib Analogues [2][3]

| Compound ID | Amine Starting Material | Yield (%) | Melting Point (°C) |

| 4a | 4-((6-aminopyridin-3-yl)oxy)-N-methylpyrimidine-2-carboxamide | - | 265-267 |

| 4b | 4-((6-aminopyridin-3-yl)oxy)-N-ethylpyrimidine-2-carboxamide | - | - |

| 4e | 4-((6-aminopyridin-3-yl)oxy)-N-cyclopentylpyrimidine-2-carboxamide | - | 286-287 |

| 4f | 4-((6-aminopyridin-3-yl)oxy)-N-cyclohexylpyrimidine-2-carboxamide | - | 310-312 |

Table 2: Synthesis of 1-Aryl-3-{4-[(pyridin-2-ylmethoxy)phenyl]}urea Derivatives [4]

| Compound ID | Isocyanate Starting Material | Yield (%) | Melting Point (°C) |

| 7b | 3-(Trifluoromethyl)phenyl isocyanate | 43.6 | 134-135 |

| 7c | 4-Chlorophenyl isocyanate | 49.1 | 158-160 |

| 7d | 4-Methoxyphenyl isocyanate | 47.5 | 145-146 |

| 7f | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 37.2 | 179-181 |

Table 3: Characterization Data for Selected Urea Derivatives [1][4]

| Compound ID | Molecular Formula | 1H NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |

| 4 | C22H19ClF3N5O3 | 12.53 (s, 1H), 8.42 (d, 1H), 8.00 (d, 1H), 7.93 (d, 1H), 7.75 (dd, 1H), 7.50 (d, 1H), 7.45 (d, 1H), 7.06 (s, 1H), 6.93 (dd, 1H), 3.01 (d, 3H), 2.33 (s, 3H), 2.23 (s, 3H), 2.11 (s, 3H) | 530.0 [M+H]+ |

| 7c | C24H25ClN4O3 | 8.72 (s, 1H), 8.49 (s, 1H), 8.26 (d, 1H), 7.47 (d, 1H), 7.45 (d, 1H), 7.35–7.29 (m, 4H), 7.00 (d, 1H), 6.96 (d, 1H), 6.95 (d, 1H), 5.10 (s, 2H), 4.11 (t, 2H), 3.49 (t, 2H), 3.25 (s, 3H), 2.18 (s, 3H), 2.02–1.95 (m, 2H) | 457.2 [M+H]+ |

Biological Activity and Signaling Pathways

Urea derivatives containing the 4-(trifluoromethyl)phenyl group are well-known as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.[5]

Inhibition of the Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway, also known as the MAP kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Many cancers exhibit mutations that lead to the constitutive activation of this pathway. Trifluoromethylphenyl ureas, such as Sorafenib, can inhibit Raf kinases (A-Raf, B-Raf, and c-Raf), thereby blocking downstream signaling.[5]

References

- 1. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-(Trifluoromethyl)phenyl isocyanate in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polyurethanes incorporating 4-(trifluoromethyl)phenyl isocyanate. The inclusion of the trifluoromethyl group is anticipated to impart unique properties to the resulting polymers, such as enhanced thermal stability, hydrophobicity, and biocompatibility, making them attractive for advanced applications in the biomedical field.

Introduction

Polyurethanes (PUs) are a versatile class of polymers renowned for their wide range of mechanical properties and good biocompatibility.[1][2] They are synthesized through the polyaddition reaction of diisocyanates with polyols. The properties of PUs can be tailored by varying the chemical structure of the monomers. Fluorinated polyurethanes, in particular, have garnered significant interest due to their unique characteristics, including low surface energy, high thermal stability, and chemical resistance.[3]

4-(Trifluoromethyl)phenyl isocyanate is an aromatic isocyanate containing a trifluoromethyl (-CF3) group. The incorporation of this moiety into the polyurethane backbone is expected to enhance the polymer's hydrophobicity and thermal stability. These properties are highly desirable in the development of biomaterials for medical devices and controlled drug delivery systems.[2][4][5]

Potential Applications

The unique properties endowed by the trifluoromethyl group make these polyurethanes promising candidates for several advanced applications:

-

Drug Delivery Systems: The hydrophobic nature of the polymer can be utilized for the sustained release of hydrophobic drugs. The polymer matrix can protect the drug from degradation and control its release rate.[6]

-

Biomedical Coatings: These polyurethanes can be used as coatings for medical devices such as catheters and stents to improve their biocompatibility and reduce thrombosis.[1][2]

-

Tissue Engineering Scaffolds: The tunable mechanical properties and biocompatibility of these polymers make them suitable for fabricating scaffolds that can support cell growth and tissue regeneration.[1]

Experimental Protocols

The following are exemplary protocols for the synthesis and characterization of polyurethanes using 4-(trifluoromethyl)phenyl isocyanate. These protocols are based on general polyurethane synthesis methods and may require optimization for specific applications.[7][8]

3.1. Materials and Equipment

-

Monomers:

-

4-(Trifluoromethyl)phenyl isocyanate (99%)

-

Poly(ethylene glycol) (PEG), Mn = 2000 g/mol (dried under vacuum before use)

-

1,4-Butanediol (B3395766) (BDO) (chain extender, dried before use)

-

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Catalyst: Dibutyltin (B87310) dilaurate (DBTDL)

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser with a drying tube

-

Heating mantle with a temperature controller

-

Vacuum oven

-

3.2. Synthesis of Polyurethane (Prepolymer Method)

This two-step method allows for better control over the polymer structure.

Step 1: Prepolymer Synthesis

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add poly(ethylene glycol) (1.0 eq) and anhydrous DMF.

-

Heat the mixture to 70°C with stirring until the PEG is completely dissolved.

-

Add 4-(trifluoromethyl)phenyl isocyanate (2.0 eq) to the flask.

-

Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt% of total reactants).

-

Allow the reaction to proceed at 70-80°C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

Step 2: Chain Extension

-

Cool the prepolymer solution to 40-50°C.

-

Slowly add 1,4-butanediol (1.0 eq) to the flask with vigorous stirring.

-

Continue the reaction for another 2-3 hours until the viscosity of the solution increases significantly.

-

The final polymer solution can be cast into a film or precipitated in a non-solvent like methanol.

-

Dry the resulting polyurethane in a vacuum oven at 60°C to a constant weight.

3.3. Characterization of the Synthesized Polyurethane

-

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane (B1682113) linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of NH and C=O peaks).[9]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

-

Contact Angle Measurement: To assess the hydrophobicity of the polymer surface.

-

Mechanical Testing: To evaluate the tensile strength and elongation at break of the polymer films.

Data Presentation

The following table provides an example of the type of quantitative data that should be collected and organized for polyurethanes synthesized with 4-(trifluoromethyl)phenyl isocyanate. The values presented are illustrative and based on typical properties of fluorinated polyurethanes.

| Property | Test Method | Example Value |

| Molecular Weight (Mn) | GPC | 50,000 g/mol |

| Polydispersity Index (PDI) | GPC | 2.1 |

| Decomposition Temperature (Td) | TGA | 320°C |

| Glass Transition Temperature (Tg) | DSC | -30°C |

| Tensile Strength | Mechanical Tester | 25 MPa |

| Elongation at Break | Mechanical Tester | 400% |

| Water Contact Angle | Goniometer | 105° |

Visualizations

Diagram 1: Polyurethane Synthesis Workflow

References

- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Protein Bioconjugation using 4-(Trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenyl isocyanate is a reactive reagent employed in the bioconjugation of proteins. The isocyanate group (-N=C=O) readily reacts with nucleophilic residues on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the α-amino group of the N-terminus, to form stable urea (B33335) linkages.[1] The inclusion of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the resulting conjugate, making it a valuable tool in drug development and proteomics research.[2]

These application notes provide a comprehensive overview of the use of 4-(Trifluoromethyl)phenyl isocyanate for protein bioconjugation, including detailed experimental protocols and methods for characterization.

Reaction Mechanism and Specificity

The primary reaction in the bioconjugation process is the nucleophilic addition of a primary amine from the protein to the electrophilic carbon of the isocyanate group, resulting in a stable urea bond. While highly reactive towards primary amines, isocyanates can also react with other nucleophilic residues such as the hydroxyl groups of serine and threonine, and the sulfhydryl group of cysteine, though generally to a lesser extent.[3] It is important to note that aryl isocyanates are more reactive and have a faster rate of hydrolysis in aqueous solutions compared to alkyl isocyanates.[4]

Key Applications

-

Drug Development: Covalent modification of therapeutic proteins to improve their pharmacokinetic properties.

-

Proteomics: Labeling of proteins for identification and quantification by mass spectrometry.[5][6]

-

Immunoassays: Conjugation of enzymes or fluorescent labels to antibodies.

-

Immobilization: Attachment of proteins to solid supports for various biochemical assays.

Quantitative Data Summary

The degree of labeling (DOL), or the average number of isocyanate molecules conjugated per protein molecule, is a critical parameter for ensuring the consistency and efficacy of the bioconjugate. The optimal DOL is application-dependent and should be determined empirically.[7] The following table provides a template for summarizing experimental data for the bioconjugation of a target protein with 4-(Trifluoromethyl)phenyl isocyanate.

| Target Protein | Protein Concentration (mg/mL) | Molar Ratio (Isocyanate:Protein) | Reaction Time (hours) | Temperature (°C) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |

| Example Protein A | 2.0 | 10:1 | 2 | 25 | User Determined | User Determined |

| Example Protein A | 2.0 | 20:1 | 2 | 25 | User Determined | User Determined |

| Example Protein B | 5.0 | 10:1 | 4 | 4 | User Determined | User Determined |

Note: Researchers should populate this table with their own experimental data.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol outlines a general method for the bioconjugation of a protein with 4-(Trifluoromethyl)phenyl isocyanate. Optimization of the molar ratio of the isocyanate to protein, reaction time, and temperature may be required for each specific protein.

Materials:

-

Target protein

-

4-(Trifluoromethyl)phenyl isocyanate

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Dissolve the target protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer is free of any primary amine-containing substances (e.g., Tris).

-

-

Isocyanate Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of 4-(Trifluoromethyl)phenyl isocyanate in anhydrous DMSO.

-

-

Labeling Reaction:

-

Slowly add the desired volume of the 4-(Trifluoromethyl)phenyl isocyanate stock solution to the protein solution while gently stirring. A starting point is a 10- to 20-fold molar excess of the isocyanate to the protein.

-

The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted isocyanate.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be estimated using UV-Vis spectrophotometry. This method requires the molar extinction coefficients of the protein and the 4-(trifluoromethyl)phenyl-urea adduct at a specific wavelength. The extinction coefficient of the adduct may need to be determined experimentally or estimated from a model compound.

Procedure:

-

Measure the absorbance of the purified protein conjugate at 280 nm (A_280) and at the maximum absorbance wavelength of the 4-(trifluoromethyl)phenyl group (approximately 250-260 nm, this should be experimentally determined; A_max).

-

Calculate the concentration of the protein using the following equation:

-

Protein Concentration (M) = (A_280 - (A_max × CF)) / ε_protein

-

Where:

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

CF is a correction factor to account for the absorbance of the label at 280 nm (CF = A_280 of label / A_max of label). This needs to be determined using the free label.

-

-

-

Calculate the concentration of the conjugated label:

-

Label Concentration (M) = A_max / ε_label

-